molecular formula C8H15NO B2870410 (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine CAS No. 1807941-34-9

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine

Cat. No.: B2870410
CAS No.: 1807941-34-9
M. Wt: 141.214
InChI Key: NJJUVEHYGBGSLY-YUMQZZPRSA-N
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Description

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to a cyclopentane moiety. The oxazepine ring contains one oxygen and one nitrogen atom, distinguishing it from oxygen-only seven-membered analogues. Its stereochemistry (5As,8aS) is critical for conformational stability and biological interactions.

Properties

IUPAC Name

(5aS,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUVEHYGBGSLY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic compound that belongs to the class of oxazepines. This compound has garnered interest due to its potential biological activities and applications in pharmacology. The following sections will detail its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions involving appropriate precursors such as amines and aldehydes under controlled conditions to ensure stereochemical integrity.

Central Nervous System (CNS) Effects

Research indicates that compounds structurally related to this compound exhibit significant CNS depressant activity. For instance:

  • CNS Depressant Action : A study demonstrated that related octahydropyrido compounds reduced locomotor activity in mice significantly compared to controls. This suggests potential applications in treating anxiety or sleep disorders .

Antiviral Properties

Some derivatives of oxazepines have shown promising antiviral activity:

  • HIV Integrase Inhibition : Certain structural analogs have been reported to inhibit HIV integrase activity effectively. This suggests a potential pathway for developing antiviral therapies targeting HIV .

Anticancer Activity

Initial investigations into the anticancer properties of oxazepine derivatives have yielded mixed results:

  • In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. However, many showed limited efficacy with IC50 values above 20 µg/mL for some derivatives .

Case Studies

StudyCompoundBiological ActivityResult
1Octahydropyrido compoundCNS depressantSignificant reduction in locomotor activity in mice
2Oxazepine derivativeHIV integrase inhibitorEffective inhibition observed
34-amino-7-oxo-substituted analoguesAnticancerLimited activity; IC50 > 20 µg/mL

Research Findings

  • CNS Activity : The octahydropyrido framework appears to be a promising scaffold for developing CNS-active agents due to its observed depressant effects.
  • Antiviral Potential : The ability of certain derivatives to inhibit HIV integrase opens avenues for further exploration in antiviral drug development.
  • Anticancer Efficacy : While some structural analogs show promise against specific cancer cells, further modifications may be necessary to enhance their effectiveness.

Comparison with Similar Compounds

Type C Prostacyclin Analogues (Oxepine Derivatives)

  • Core Structure : 3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepine (oxygen-only seven-membered ring) .
  • Key Differences :
    • Heteroatoms : Lacks the nitrogen atom present in the oxazepine ring of the target compound.
    • Substitution Patterns : Carboxylic acid chains at the 3- and 2-positions enhance prostacyclin receptor affinity, with EC50 values reported for biological activity (e.g., vasodilation) .
    • Synthesis : Diastereomerically pure acids (e.g., 10a–12a) are obtained via saponification, contrasting with the regioselective protection strategies used for oxazepine-related syntheses .

Artesunate (Benzodioxepin Derivative)

  • Core Structure: Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin (ten-membered ring with two oxygen atoms) .
  • Key Differences :
    • Ring Size and Heteroatoms : Larger benzodioxepin ring with two oxygen atoms, enabling antimalarial activity via radical-mediated parasite death.
    • Therapeutic Use : Clinically employed for severe malaria, unlike the prostacyclin-targeting oxepine/oxazepine derivatives .
    • Synthesis Complexity : Derived from artemisinin, requiring enzymatic and chemical steps for stereochemical control, unlike the modular approaches for smaller bicyclic systems .

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